

Enhancing the specificity of K-115 for ROCK2 inhibition

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Compound of Interest

Compound Name: K-115

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Technical Support Center: K-115 (Ripasudil)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of **K-115** for ROCK2 inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **K-115** and what is its primary mechanism of action?

A1: **K-115**, also known as Ripasudil, is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It belongs to the isoquinoline class of ROCK inhibitors. The primary mechanism of action is the inhibition of ROCK1 and ROCK2, which are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. This inhibition modulates the cellular actin cytoskeleton, leading to changes in cell shape, adhesion, and contraction.[1]

Q2: How specific is **K-115** for ROCK2 compared to ROCK1 and other kinases?

A2: **K-115** is a highly potent inhibitor of both ROCK isoforms. While it shows superior activity against ROCK2, it also strongly inhibits ROCK1. Its selectivity for ROCKs over other related kinases is a key feature. For instance, its inhibitory activity against kinases like PKA, PKC, and CAMKII is significantly lower, occurring at micromolar or high nanomolar concentrations, compared to its potent low nanomolar inhibition of ROCKs.[3][4]

Q3: How does **K-115** compare to other commonly used ROCK inhibitors like Y-27632 and Fasudil?

A3: **K-115** (Ripasudil), Y-27632, and Fasudil are all widely used ROCK inhibitors, but they have different potency and specificity profiles.

- Potency: **K-115** generally exhibits higher potency (lower IC50) for ROCKs compared to Y-27632 and Fasudil.
- Specificity: While all three primarily target ROCKs, their off-target profiles can differ. The high selectivity of **K-115** for ROCKs is a key attribute that minimizes off-target effects.[4]
- Application: Y-27632 is extensively used in stem cell research to prevent dissociation-induced apoptosis.[5] Fasudil is used clinically to relieve cerebral vasospasm.[6] **K-115** (as Ripasudil eye drops) is approved for the treatment of glaucoma.[7] The choice of inhibitor can depend on the specific experimental context, cost, and desired potency.[5]

Q4: What are the known downstream effects of ROCK inhibition by **K-115**?

A4: By inhibiting ROCK, **K-115** prevents the phosphorylation of several downstream substrates. This leads to a variety of cellular effects, including:

- Cytoskeletal Rearrangement: Disruption of actin stress fibers and focal adhesions, leading to changes in cell morphology (e.g., cell rounding and retraction).[1]
- Reduced Cell Contractility: Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC) and the inactivation of Myosin Light Chain Phosphatase (MLCP), leading to reduced smooth muscle and non-muscle cell contraction.
- Altered Gene Expression: ROCK signaling can influence the activity of transcription factors, and its inhibition can thus alter gene expression profiles.
- Suppression of Fibrosis: **K-115** can attenuate the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis, by suppressing the expression of markers like α -smooth muscle actin (α -SMA).[8]

Data Presentation

Table 1: Kinase Inhibition Profile of **K-115** (Ripasudil)

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of **K-115** against ROCK isoforms and a selection of other kinases. This data highlights the selectivity of **K-115** for the ROCK family.

Kinase Target	IC ₅₀ (nM)	Reference
ROCK1	51	[4]
ROCK2	19	[3]
PKAC α	2100	[4]
PKC	27000	[4]
CaMKII α	370	[4]

Note: The IC₅₀ values can vary between different assay conditions. Researchers should use this table as a guide and perform their own dose-response experiments.

Experimental Protocols

Protocol 1: Validating ROCK2 Inhibition via Western Blotting of Phospho-MYPT1

Myosin phosphatase target subunit 1 (MYPT1) is a well-established substrate of ROCK. Inhibition of ROCK leads to a decrease in the phosphorylation of MYPT1 at Threonine 696 (p-MYPT1).

Methodology:

- Cell Culture and Treatment:** Plate your cells of interest at a suitable density. Once they reach the desired confluency, treat them with a dose-range of **K-115** (e.g., 1 nM - 10 μ M) for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).
- Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with primary antibodies against p-MYPT1 (Thr696) and total MYPT1. A loading control like GAPDH or β-actin should also be used.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Quantify the band intensities. A specific on-target effect of **K-115** is confirmed by a dose-dependent decrease in the ratio of p-MYPT1 to total MYPT1.

Protocol 2: Cellular Specificity Assay using a Rescue Experiment

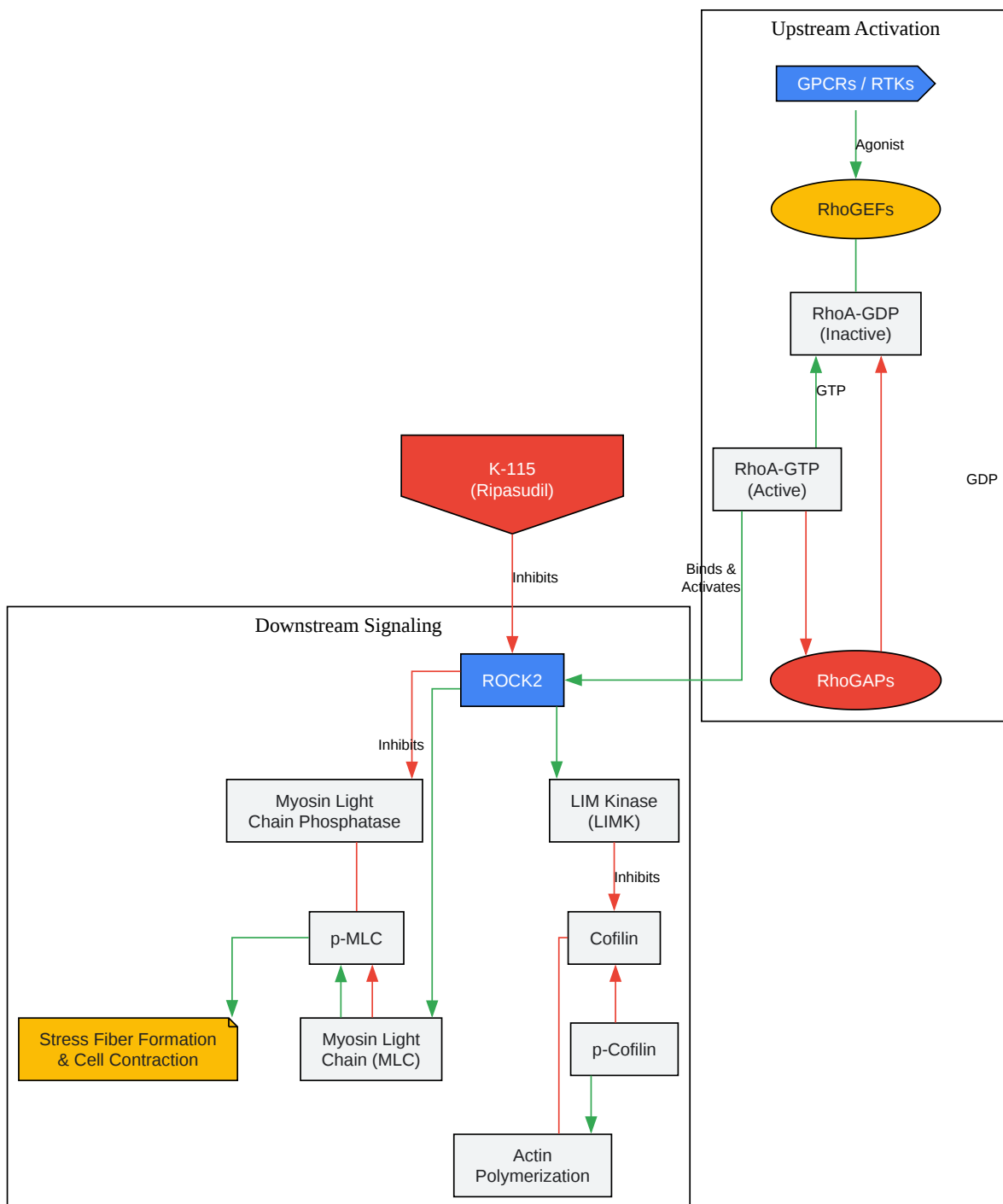
To confirm that the observed phenotype is due to ROCK2 inhibition, a rescue experiment can be performed using a **K-115**-resistant ROCK2 mutant or by overexpressing wild-type ROCK2.

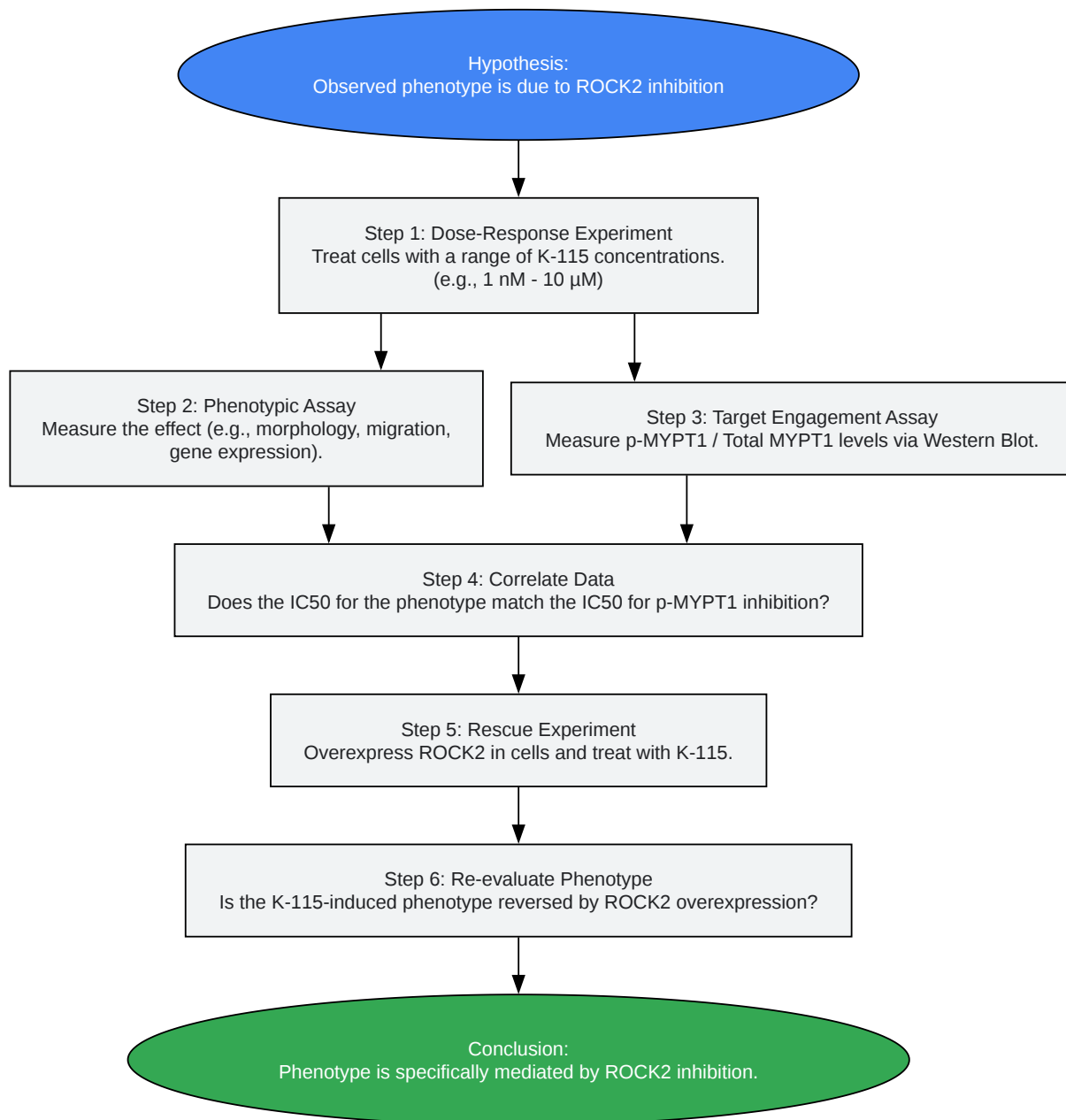
Methodology:

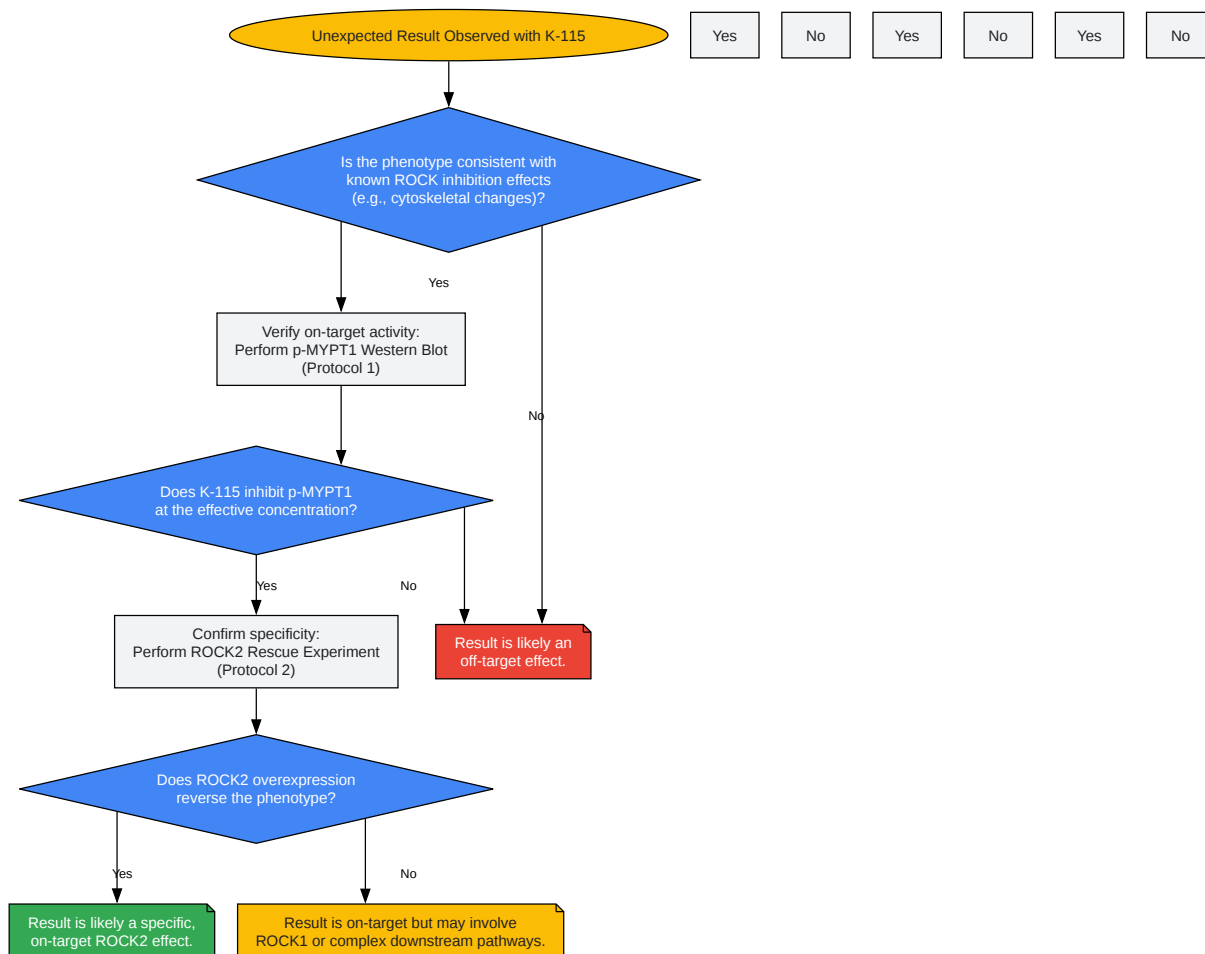
- Plasmid Preparation: Obtain or generate an expression plasmid for human ROCK2. A constitutively active or **K-115**-insensitive mutant can provide more definitive results if available.
- Transfection: Transfect your cells with the ROCK2 expression plasmid or an empty vector control using a suitable transfection reagent.

- **K-115 Treatment:** After allowing time for protein expression (e.g., 24-48 hours), treat the transfected cells with **K-115** at a concentration that previously elicited the phenotype of interest.
- **Phenotypic Analysis:** Assess the phenotype in question (e.g., cell morphology, migration, gene expression).
- **Interpretation:** If the overexpression of ROCK2 reverses or attenuates the phenotypic effect of **K-115**, it strongly suggests that the effect is on-target and mediated through ROCK2 inhibition.
- **Validation:** Confirm the overexpression of ROCK2 via Western blot or qPCR.

Mandatory Visualizations







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